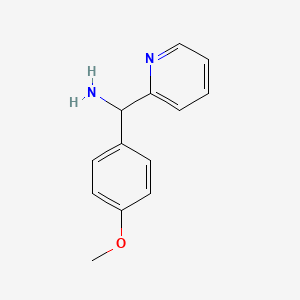
Dodecaethylene Glycol Monomethyl Ether
Overview
Description
Dodecaethylene glycol monomethyl ether (DGME) is a colorless, odorless, and stable liquid that is widely used in the field of scientific research. It is a versatile solvent that has a wide range of applications in various fields such as pharmaceuticals, biochemistry, and material sciences. DGME is synthesized by the reaction of ethylene oxide with methanol in the presence of a catalyst.
Scientific Research Applications
Nanoparticle Drug Delivery : PEG derivatives like mPEG-co-PCL (polyethylene glycol monomethyl ether – co – polycaprolactone) are studied for their potential in drug delivery systems, particularly for hydrophobic drugs. The molecular weight and hydrophobic segment ratio can influence drug release rates, suggesting applications in controlled drug delivery (Piazza et al., 2018).
Catalytic Oxidation : PEG derivatives have been used as substrates in catalytic oxidation processes. Studies show that gold and palladium-based catalysts can effectively oxidize polyethylene glycol dodecyl ether, highlighting their potential in chemical synthesis and environmental applications (Zhou et al., 2007).
Thermodynamic and Spectroscopic Studies : Research on the thermodynamic properties of aqueous solutions of PEG derivatives like ethylene glycol monomethyl ether provides insights into molecular interactions, which is important in understanding solvent behaviors in various industrial and pharmaceutical processes (Li et al., 2011).
Electrolytes for Energy Storage : PEG derivatives have been used to create highly conductive electrolytes, beneficial for energy storage applications. Their thermal properties, viscosities, and dielectric constants are essential in determining their effectiveness in these applications (Zhang et al., 2008).
Phase Transfer Catalysis : PEG derivatives have been studied in phase transfer catalytic systems, demonstrating their potential in enhancing reaction rates for organic syntheses, such as ether production (Jin et al., 2003).
Biomedical Applications : In biomedical research, PEG derivatives form an integral part of poly(ether-ether) and poly(ether-ester) block copolymers, which are used in drug delivery, gene therapy, and tissue engineering due to their biocompatibility and safety (He et al., 2016).
Mechanism of Action
Biochemical Pathways
This suggests that DGME may interact with a variety of biochemical pathways, potentially affecting cellular function and signaling .
Result of Action
It is known that dgme can be used to prepare certain derivatives, suggesting that it may have significant effects at the molecular level .
Action Environment
It is known that dgme should be stored under inert gas and should avoid air and heat . This suggests that environmental conditions may significantly impact the stability and efficacy of DGME.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



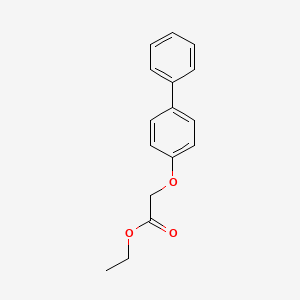
![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)


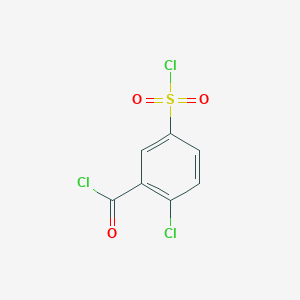

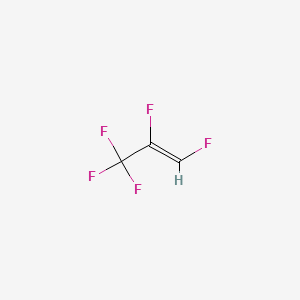
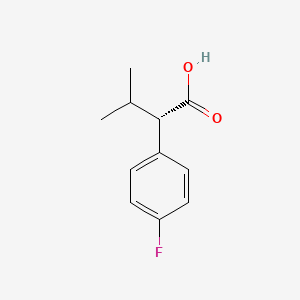
![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)
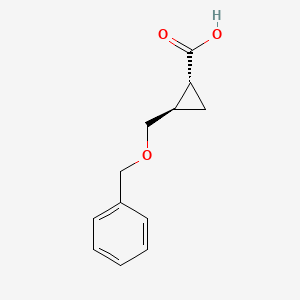
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)
![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
